molecular formula C27H35ClF3N7O3 B560032 TAK-960 hydrochloride

TAK-960 hydrochloride

Cat. No.: B560032
M. Wt: 598.1 g/mol
InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK 960 hydrochloride: is a potent and selective inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. TAK 960 hydrochloride has shown significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in multiple human cancer cell xenografts .

Scientific Research Applications

Mechanism of Action

Target of Action

TAK-960 hydrochloride is a potent, selective, orally active inhibitor of polo-like kinase 1 (PLK1) . It also shows inhibitory activities against PLK2 and PLK3 , with IC50s of 16.9 and 50.2 nM, respectively . PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitotic progression .

Mode of Action

This compound is an ATP-competitive PLK1 inhibitor . It interacts with its targets, leading to the inhibition of the PLKs. This interaction results in the accumulation of cells in the G2/M phase, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic progression . PLK1, the main target of this compound, is crucial to the regulation of mitosis . It functions to initiate mitosis, control progression through the M phase, and trigger mitotic exit . The inhibition of PLK1 by this compound disrupts these processes, leading to cell cycle arrest and polyploidy .

Pharmacokinetics

It is known to be an orally bioavailable compound , which suggests that it can be absorbed in the digestive system and distributed throughout the body.

Result of Action

This compound inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts . Following TAK-960 treatment, a highly variable accumulation of mitotic (indicating cell cycle arrest) and apoptotic markers is observed . Cell cycle analysis demonstrated that TAK-960 treatment induced G2/M arrest and polyploidy .

Action Environment

As an orally bioavailable compound , its absorption and bioavailability could potentially be influenced by factors such as the pH of the stomach, the presence of food, and the individual’s metabolic rate.

Safety and Hazards

TAK-960 hydrochloride is toxic and can cause serious damage to health by prolonged exposure. It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It may also pose a possible risk of impaired fertility and harm to unborn children .

Future Directions

TAK-960 hydrochloride has demonstrated efficacy across a broad range of cancer cell lines, including colorectal cancer (CRC), and is currently undergoing Phase I evaluation in adult patients with advanced solid malignancies . Future work should focus on the development of predictive biomarkers and hypothesis-driven rational combinations .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TAK 960 hydrochloride involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: : Industrial production of TAK 960 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : TAK 960 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and methoxy groups on the benzamide moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of hydroxylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAK 960 Hydrochloride: : TAK 960 hydrochloride is unique due to its high selectivity for polo-like kinase 1 over other kinases, its oral bioavailability, and its broad-spectrum preclinical antitumor activity. It has shown efficacy in multiple cancer cell lines and tumor xenograft models, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHDFGFNVMONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClF3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.